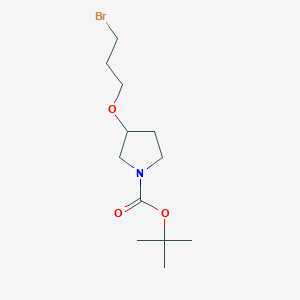

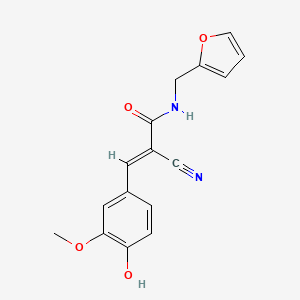

![molecular formula C23H26N2O5S B2765117 Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate CAS No. 2580188-56-1](/img/structure/B2765117.png)

Tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a tert-butyl group, a carbamate group (oxycarbonylamino), a phenyl group, and a benzothiazole group. The tert-butyl group is a four-carbon alkyl radical or substituent group with general chemical formula −C4H9 . The carbamate group is a functional group derived from carbamic acid and has the general structure -O-CO-NH2. The phenyl group is a functional group with the formula -C6H5, and benzothiazole is a heterocyclic compound made up of a benzene ring fused to a thiazole ring .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity. The carbamate group could potentially hydrolyze under acidic or basic conditions to form an amine and a carbonic acid derivative. The benzothiazole group might undergo electrophilic substitution reactions .科学的研究の応用

Synthetic Applications and Chemical Reactivity

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, which share structural similarities with the compound , are highlighted for their versatility as building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, including oxygenation and halogenation, under various conditions, demonstrating their potential for creating a wide range of chemical structures (Jasch, Höfling, & Heinrich, 2012).

Activation of Carboxylic Acids

Another study describes the activation of carboxylic acids into their active esters using tert-butyl carbonates, emphasizing the efficiency of tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate in forming benzotriazinonyl esters. This process facilitates the formation of amides or peptides, demonstrating the compound's relevance in peptide synthesis (Basel & Hassner, 2002).

Photophysical Properties and Sensory Applications

Aggregation-Induced Emission Enhancement

Research on 2-(2'-hydroxyphenyl)benzothiazole-based compounds, which bear structural resemblance to the target compound, reveals their aggregation-induced emission enhancement properties. These findings suggest potential applications in the development of optoelectronic devices or sensors (Qian et al., 2007).

Detection of Volatile Acid Vapors

A study on benzothiazole modified tert-butyl carbazole derivatives illustrates the synthesis of organogels capable of emitting strong blue light. These materials can detect volatile acid vapors, indicating the compound's potential use in chemical sensing technologies (Sun et al., 2015).

特性

IUPAC Name |

tert-butyl [2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-1,3-benzothiazol-6-yl] carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-22(2,3)29-20(26)24-15-9-7-14(8-10-15)19-25-17-12-11-16(13-18(17)31-19)28-21(27)30-23(4,5)6/h7-13H,1-6H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXLDIHQCEVNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3a-Methyl-1,1-dioxo-4,5,6,7-tetrahydro-[1,2]thiazolo[2,3-a]pyridin-3-one](/img/structure/B2765036.png)

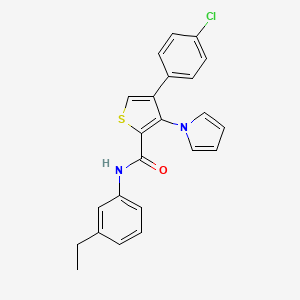

![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

![2-benzyl-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

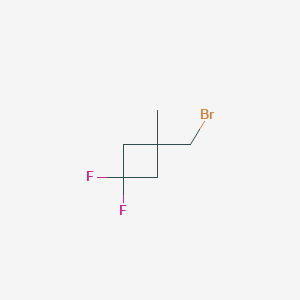

![Tert-butyl N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2765047.png)

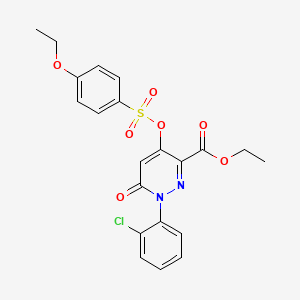

![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)

![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)